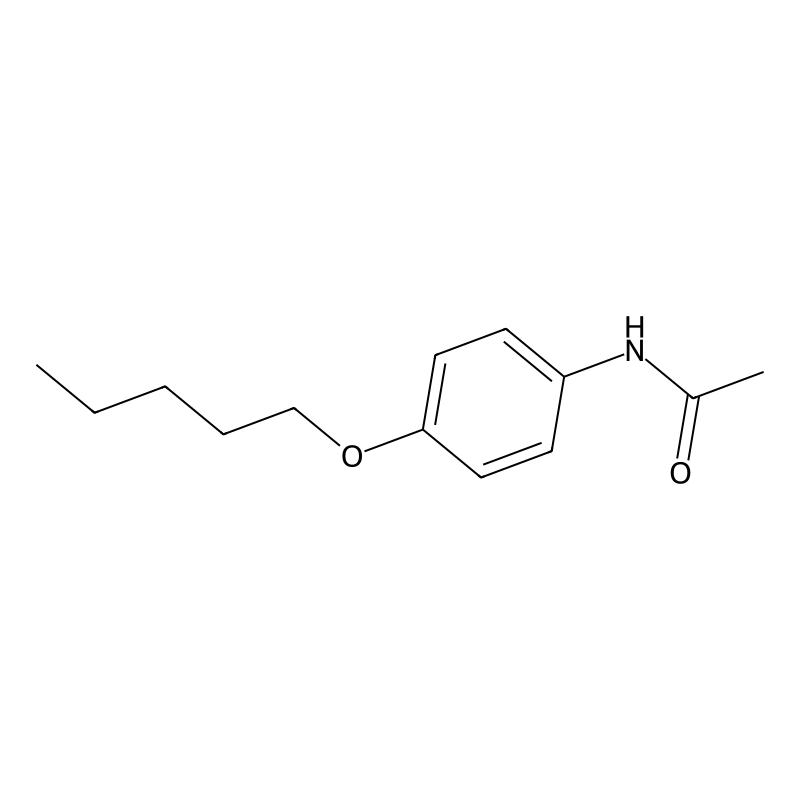Acetamide, N-(4-(pentyloxy)phenyl)-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Acetamide, N-(4-(pentyloxy)phenyl)- is a synthetic organic compound that belongs to the class of acetamides. It is characterized by the presence of a pentyloxy group attached to a phenyl ring, which is further linked to an amide functional group. The molecular formula for this compound is C13H19NO2, and it has a molecular weight of 261.36 g/mol. It exhibits a melting point range of 94-97°C and a boiling point of approximately 375.9°C at 760 mmHg. The compound is slightly soluble in water but shows higher solubility in organic solvents such as ethanol and chloroform .
- Amidation Reactions: The compound can undergo amidation with different amines or carboxylic acids, allowing for the synthesis of more complex derivatives.
- Nucleophilic Substitution: The pentyloxy group can be replaced through nucleophilic substitution reactions, making it versatile for further chemical modifications.
- Hydrolysis: Under acidic or basic conditions, the acetamide bond can be hydrolyzed, leading to the formation of corresponding carboxylic acids and amines.
Research indicates that Acetamide, N-(4-(pentyloxy)phenyl)- possesses significant biological activity:
- Antitumor Activity: The compound has shown potential in inhibiting the proliferation of various human cancer cell lines and inducing apoptosis in cancer cells.
- Antibacterial and Antifungal Properties: It exhibits activity against specific bacterial and fungal strains, suggesting its potential use in treating infections.
- Low Toxicity: Studies have indicated that this compound has low toxicity, being non-carcinogenic, non-mutagenic, and non-teratogenic, which enhances its safety profile for scientific applications.
The synthesis of Acetamide, N-(4-(pentyloxy)phenyl)- typically involves:
- Coupling Reaction: The pentyloxyphenyl group is coupled with acetamide using suitable catalysts under controlled temperature and pressure conditions.
- Recrystallization: The product is often purified through recrystallization techniques to enhance purity.
- Characterization Techniques: Various analytical methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Interaction studies involving Acetamide, N-(4-(pentyloxy)phenyl)- focus on its biological effects and potential interactions with other compounds:
- Synergistic Effects: Research has explored how this compound interacts with other anticancer agents to enhance therapeutic efficacy.
- Mechanistic Studies: Investigations into its mechanism of action against cancer cells have provided insights into its potential pathways for inducing apoptosis.
Several compounds share structural similarities with Acetamide, N-(4-(pentyloxy)phenyl)-. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Acetamide, N-(2-amino-4-(pentyloxy)phenyl)- | Contains an amino group instead of an alkoxy | Potentially different biological activity |
| N-(4-pentyloxy-phenyl)-2-(quinolin-8-ylsulfanyl)-acetamide | Contains a quinoline moiety | May exhibit different pharmacological properties |
| Acetamide, N-(3-acetylamino-4-(2,2,3,3,4,4,5,5... | Contains an acetylamino group | Unique reactivity profile due to acetyl group |
Acetamide, N-(4-(pentyloxy)phenyl)- stands out due to its specific pentyloxy substitution on the phenyl ring and its demonstrated low toxicity along with significant biological activities compared to these similar compounds .
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
General Manufacturing Information
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.








